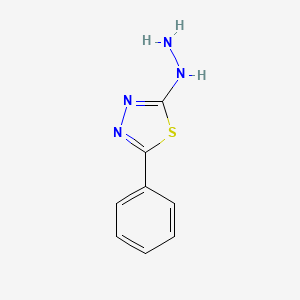

2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole

描述

Structure

2D Structure

属性

IUPAC Name |

(5-phenyl-1,3,4-thiadiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-10-8-12-11-7(13-8)6-4-2-1-3-5-6/h1-5H,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYPLZXSHTZYFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291458 | |

| Record name | 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13229-03-3 | |

| Record name | NSC75710 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole, a heterocyclic compound with significant potential in medicinal chemistry. This document outlines common synthetic routes, detailed experimental protocols, and key characterization data. The information is structured to be a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound is a versatile heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a hydrazinyl group at the 2-position and a phenyl group at the 5-position.[1] Its molecular formula is C₈H₈N₄S, and it has a molecular weight of 192.24 g/mol .[1] The structure combines the electron-rich nitrogen and sulfur atoms of the thiadiazole ring with the nucleophilic properties of the hydrazinyl group and the lipophilicity of the phenyl moiety, making it a valuable scaffold for the synthesis of various biologically active molecules.[1] Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. The most common approaches involve the cyclization of thiosemicarbazide derivatives or the reaction of 2-chloro-5-phenyl-1,3,4-thiadiazole with hydrazine.

Synthesis via Thiosemicarbazide

One of the most widely used methods involves the reaction of benzoyl chloride with thiosemicarbazide, followed by cyclization.

Figure 1: General synthesis pathway starting from benzoyl chloride and thiosemicarbazide.

Synthesis via Hydrazine Hydrate and Carbon Disulfide

Another common method involves the reaction of hydrazine hydrate with carbon disulfide, followed by reaction with benzoyl chloride and subsequent cyclization.

Figure 2: Synthesis pathway involving hydrazine hydrate and carbon disulfide.

Experimental Protocols

Synthesis of this compound from Thiosemicarbazide

Materials:

-

Benzoyl chloride

-

Thiosemicarbazide

-

Concentrated Sulfuric Acid or Phosphorus Oxychloride

-

Sodium Nitrite

-

Sodium Sulfite

-

Ethanol

-

Sodium Hydroxide solution

Procedure:

-

Synthesis of 1-Benzoylthiosemicarbazide: A solution of benzoyl chloride in a suitable solvent (e.g., dichloromethane) is added dropwise to a stirred suspension of thiosemicarbazide in the same solvent at room temperature. The mixture is stirred for several hours. The resulting precipitate is filtered, washed, and dried to yield 1-benzoylthiosemicarbazide.

-

Cyclization to 2-Amino-5-phenyl-1,3,4-thiadiazole: The 1-benzoylthiosemicarbazide is slowly added to cold, concentrated sulfuric acid with stirring. The mixture is then allowed to warm to room temperature and stirred for a few hours before being poured onto crushed ice. The resulting precipitate is filtered, washed with water, and neutralized with a sodium hydroxide solution to yield 2-amino-5-phenyl-1,3,4-thiadiazole.

-

Conversion to this compound: The 2-amino-5-phenyl-1,3,4-thiadiazole is diazotized by treating it with a cold solution of sodium nitrite in concentrated sulfuric acid. The resulting diazonium salt is then reduced, for example, by adding a solution of sodium sulfite. The mixture is heated, cooled, and the precipitate is filtered, washed, and recrystallized from ethanol to give this compound.

Synthesis of this compound via Hydrazinolysis

Materials:

-

2-Chloro-5-phenyl-1,3,4-thiadiazole

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

A solution of 2-chloro-5-phenyl-1,3,4-thiadiazole in ethanol is prepared.

-

Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.

-

The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to obtain this compound.[2]

Characterization Data

The synthesized this compound should be characterized by various spectroscopic and analytical techniques to confirm its structure and purity.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₄S | [1] |

| Molecular Weight | 192.24 g/mol | [1] |

| Melting Point | 201–202 °C | [1] |

| Appearance | Yellow solid | [1] |

Spectroscopic Data

| Technique | Key Observations |

| FT-IR (KBr, cm⁻¹) | Peaks corresponding to N-H stretching (hydrazinyl group), C=N stretching (thiadiazole ring), and aromatic C-H stretching. |

| ¹H NMR (DMSO-d₆, δ ppm) | Signals for aromatic protons of the phenyl ring and exchangeable protons of the hydrazinyl group (NH and NH₂). |

| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances for the carbon atoms of the phenyl ring and the thiadiazole ring. |

| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the molecular weight of the compound. |

Note: Specific peak positions may vary slightly depending on the solvent and instrument used.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Figure 3: General workflow for the synthesis and characterization process.

Conclusion

This technical guide has provided essential information on the synthesis and characterization of this compound. The detailed protocols and characterization data serve as a valuable resource for chemists and pharmacologists. The versatility of this compound as a building block in the development of new therapeutic agents underscores the importance of well-defined synthetic and analytical methods.

References

An In-depth Technical Guide to 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole: Chemical Properties, Structure, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and its notable biological activity as a P2X7 receptor antagonist. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this and related molecular scaffolds.

Chemical Structure and Properties

This compound is characterized by a central 1,3,4-thiadiazole ring substituted with a phenyl group at position 5 and a hydrazinyl group at position 2.[1] This arrangement of a lipophilic phenyl moiety and a nucleophilic hydrazinyl group underpins its chemical reactivity and biological interactions.[1]

Physicochemical and Structural Data

Quantitative and structural data for this compound are summarized in the table below. It is important to note that variations in reported melting points may be attributed to different polymorphic forms of the compound or impurities resulting from different synthetic routes.[1]

| Property | Value | Source(s) |

| IUPAC Name | (5-phenyl-1,3,4-thiadiazol-2-yl)hydrazine | [2] |

| CAS Number | 13229-03-3 | [1] |

| Molecular Formula | C₈H₈N₄S | [1][2] |

| Molecular Weight | 192.24 g/mol | [1] |

| Melting Point | 201–202 °C or 163–165 °C (as a yellow solid) | [1] |

| Boiling Point | Data not available | |

| Aqueous Solubility | Data not available | |

| pKa | Data not available | |

| SMILES | NNC1=NN=C(S1)C2=CC=CC=C2 | [2] |

| InChI Key | COYPLZXSHTZYFQ-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 1.6 | [2] |

Spectral Data

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two common methods are outlined below.

Method A: From Thiosemicarbazide

This is a widely used method that involves the reaction of a thiosemicarbazide with a suitable cyclizing agent like phenyl isocyanate or carbon disulfide.[1]

Experimental Protocol:

-

Reagents: Thiosemicarbazide, phenyl isocyanate (or carbon disulfide), ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve thiosemicarbazide in a suitable volume of ethanol.

-

Add an equimolar amount of phenyl isocyanate to the solution.

-

Heat the mixture under reflux for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature to facilitate the precipitation of the product.

-

Collect the precipitate by filtration.

-

Purify the crude product by recrystallization from ethanol.

-

-

Expected Yield: 60-80%.[1]

Method B: Cyclization with Hydrazine Hydrate

This alternative method utilizes hydrazine hydrate for the cyclization step.[1]

Experimental Protocol:

-

Reagents: Hydrazine hydrate, carbon disulfide, dry pyridine, hydrochloric acid.

-

Procedure:

-

In a round-bottom flask, combine hydrazine hydrate with carbon disulfide in dry pyridine.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and add water and hydrochloric acid to precipitate the product.

-

Filter the resulting solid.

-

Recrystallize the product from ethanol to obtain the purified compound.

-

-

Expected Yield: 66-72%.[1]

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

References

A Technical Guide to the Spectroscopic Analysis of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry. The document details the application of Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of this molecule.

Introduction to this compound

This compound is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a phenyl group at position 5 and a hydrazinyl group at position 2.[1] The molecular formula is C₈H₈N₄S, and its molecular weight is 192.24 g/mol .[1] The structure combines the lipophilic phenyl moiety with the nucleophilic hydrazinyl group, making it a versatile building block in the synthesis of more complex molecules and a scaffold for developing new therapeutic agents.[1][2] Given its pharmacological potential, precise structural confirmation through spectroscopic methods is critical.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][4] For this compound, the key functional groups include the N-H bonds of the hydrazinyl group, the aromatic C-H and C=C bonds of the phenyl ring, and the C=N and C-S bonds within the thiadiazole ring.

Data Presentation: Characteristic FTIR Absorption Bands

The table below summarizes the expected vibrational frequencies for the key functional groups in this compound. These values are based on data from analogous thiadiazole derivatives.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

| Hydrazinyl (N-H) | Asymmetric & Symmetric Stretch | 3100 - 3300 | [5] |

| Hydrazinyl (N-H) | Bending | ~1500 | [6] |

| Aromatic (C-H) | Stretch | 3000 - 3100 | [5] |

| Thiadiazole (C=N) | Stretch | 1600 - 1625 | [5] |

| Aromatic (C=C) | Stretch | 1450 - 1600 | [5] |

| Thiadiazole (C-S) | Stretch | ~700 | [6] |

Note: The presence of multiple peaks in the N-H stretching region is characteristic of the -NH₂ group.

Experimental Protocol: FTIR Analysis (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and rapid technique for obtaining FTIR spectra of solid samples.[7][8]

-

Instrument Preparation : Turn on the FTIR spectrometer and allow the source and detector to stabilize.

-

Background Spectrum : Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.[9] Record a background spectrum to account for atmospheric CO₂ and H₂O, as well as any instrument-specific signals.

-

Sample Preparation : Place a small amount of the powdered this compound sample directly onto the ATR crystal.[7]

-

Sample Analysis : Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[7][9]

-

Data Acquisition : Acquire the sample spectrum. Typically, 4 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹.[8]

-

Data Processing : The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning : Thoroughly clean the ATR crystal after the measurement.

References

- 1. This compound | 13229-03-3 | Benchchem [benchchem.com]

- 2. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ejournal.upi.edu [ejournal.upi.edu]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Fourier transform infrared spectroscopy [bio-protocol.org]

- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]

Potential Biological Activities of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current research, focusing on the anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties of this compound class. Detailed experimental protocols, quantitative data summaries, and mechanistic pathway visualizations are presented to facilitate further research and drug development efforts.

Anticancer Activity

Derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines. The primary mechanism of action for the parent compound is believed to involve the inhibition of the P2X7 receptor, an ATP-gated ion channel, which can lead to a decrease in pro-inflammatory cytokine release and modulation of cell proliferation and apoptosis.[1]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against several cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Spiro-acenaphthylene tethered-[1][2][3]-thiadiazole | Renal (RXF393) | 7.01 ± 0.39 | Doxorubicin | 13.54 ± 0.82 |

| Spiro-acenaphthylene tethered-[1][2][3]-thiadiazole | Melanoma (LOX IMVI) | 9.55 ± 0.51 | Doxorubicin | 6.08 ± 0.32 |

| Spiro-acenaphthylene tethered-[1][2][3]-thiadiazole | Colon (HT29) | 24.3 ± 1.29 | Doxorubicin | 13.50 ± 0.71 |

| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | Breast (MDA-MB-231) | 3.92 µg/mL | Cisplatin | - |

| Thiazole derivative 12d | Liver (HepG2) | 0.82 | Doxorubicin | 0.72 |

| Thiazole derivative 12c | Liver (HepG2) | 0.91 | Doxorubicin | 0.72 |

| Honokiol derivative 8a | Lung (A549) | 1.62 | - | - |

| Honokiol derivative 8a | Breast (MCF-7) | 4.61 | - | - |

Note: Direct IC50 values for the parent compound this compound were not consistently available across a range of cell lines in the reviewed literature; the table presents data for closely related and more potent derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Signaling Pathway

Caption: P2X7 Receptor Signaling Pathway and its Inhibition.

Antimicrobial Activity

Various derivatives of this compound have demonstrated promising activity against a range of bacterial and fungal strains. The presence of the thiadiazole ring, a known pharmacophore in antimicrobial agents, contributes to this activity.

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of selected 1,3,4-thiadiazole derivatives, presenting the minimum inhibitory concentration (MIC) in µg/mL.

| Compound ID/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

| Derivative 9b | Aspergillus fumigatus | 0.9 | - | - |

| Derivative 9b | Geotrichum candidum | 0.08 | - | - |

| Derivative 9b | Staphylococcus aureus | 1.95 | - | - |

| Derivative 4c | Bacillus subtilis | 0.12 | - | - |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivative 15 | Staphylococcus spp. | 1.95 | Nitrofurantoin | ~3.9 |

| 1,3,5-thiadiazine-2-thione derivative 8a | Xanthomonas oryzae pv. oryzae | 56% inhibition at 100 µg/mL | Thiodiazole-copper | <56% inhibition |

Experimental Protocol: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.

Materials:

-

Bacterial or fungal strains

-

Agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

-

Petri dishes

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic/antifungal discs

-

Sterile cork borer

Procedure:

-

Media Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes.

-

Inoculation: Once the agar has solidified, uniformly spread a standardized inoculum of the test microorganism over the surface.

-

Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume of the test compound solution and controls (solvent and standard drug) into the wells.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Experimental Workflow

References

CAS number and molecular formula for 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole.

An In-Depth Technical Guide to 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document outlines its chemical properties, synthesis, and key applications, with a focus on its role as a P2X7 receptor antagonist.

Chemical Identity and Properties

This compound is a substituted thiadiazole containing a phenyl group and a hydrazinyl functional group. These features contribute to its chemical reactivity and biological activity.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| CAS Number | 13229-03-3[1][2][3] |

| Molecular Formula | C₈H₈N₄S[1][4] |

| Molecular Weight | 192.24 g/mol [1] |

| Appearance | Pale yellow crystalline solid |

| Melting Point | Approximately 163-202 °C (Varies with purity and synthetic method)[1] |

| ¹H NMR (DMSO-d₆, δ, ppm) | Aromatic protons (multiplet, ~7.4-8.0 ppm), NH proton (singlet, variable), NH₂ protons (singlet, variable) |

| ¹³C NMR (DMSO-d₆, δ, ppm) | Aromatic carbons (~126-132 ppm), Thiadiazole C2 and C5 (~155-170 ppm) |

| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching), ~1610 (C=N stretching), ~1550 (N-H bending) |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often involves the cyclization of thiosemicarbazide with a carboxylic acid or its derivative.

Experimental Protocol: Synthesis via Cyclization of Benzoic Acid and Thiosemicarbazide

This protocol outlines a general procedure for the synthesis of the title compound.

Materials:

-

Benzoic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) solution

-

Ice

Procedure:

-

A mixture of equimolar amounts of benzoic acid and thiosemicarbazide is prepared.

-

The mixture is slowly added to a flask containing a dehydrating agent such as phosphorus oxychloride or concentrated sulfuric acid, with cooling in an ice bath to manage the exothermic reaction.

-

The reaction mixture is then refluxed for 2-4 hours, with the progress monitored by thin-layer chromatography (TLC).

-

After completion, the mixture is cooled to room temperature and carefully poured onto crushed ice.

-

The resulting precipitate is neutralized with a saturated solution of sodium bicarbonate.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Logical Workflow for Synthesis

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Development

Substituted 1,3,4-thiadiazoles are recognized for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, in particular, has been investigated as a scaffold for the development of P2X7 receptor antagonists.

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells.[5][6] Its overactivation is implicated in chronic inflammatory conditions and neuropathic pain, making it a promising therapeutic target.[5] Antagonists of the P2X7 receptor can modulate inflammatory responses by inhibiting the release of pro-inflammatory cytokines like interleukin-1β (IL-1β).[5][6]

Mechanism of Action: P2X7 Receptor Antagonism

This compound and its derivatives can act as non-competitive, allosteric antagonists of the P2X7 receptor.[7][8][9] This means they bind to a site on the receptor distinct from the ATP binding site, thereby inhibiting its function.

Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers a cascade of intracellular signaling events.[1][4] This includes cation influx (Na⁺ and Ca²⁺) and K⁺ efflux, which in turn activates the NLRP3 inflammasome.[3][4] The activated inflammasome leads to the cleavage of pro-caspase-1 to active caspase-1, which then processes pro-IL-1β and pro-IL-18 into their mature, secreted forms. Furthermore, P2X7 receptor activation can stimulate other signaling pathways, including the MAPK (p38/ERK/JNK) and NF-κB pathways, which further promote inflammation.[2][4]

P2X7 Receptor Signaling Pathway

Caption: Simplified signaling cascade initiated by P2X7 receptor activation and its inhibition.

References

- 1. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting the P2X7 receptor signaling pathway: Unlocking therapeutic strategies for autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.unife.it [iris.unife.it]

- 5. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action of species-selective P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of species‐selective P2X<sub>7</sub>receptor antagonists [ouci.dntb.gov.ua]

- 9. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism of 2-Hydrazinyl-1,3,4-thiadiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tautomeric behavior of heterocyclic compounds is a critical factor in drug discovery and development, influencing their physicochemical properties, biological activity, and interaction with molecular targets. Among these, 2-hydrazinyl-1,3,4-thiadiazole derivatives represent a versatile scaffold known for a wide range of pharmacological activities. This technical guide provides a comprehensive exploration of the tautomerism exhibited by these compounds, summarizing key experimental findings and computational analyses.

Introduction to Tautomerism in 2-Hydrazinyl-1,3,4-thiadiazole Systems

2-Hydrazinyl-1,3,4-thiadiazole and its derivatives can exist in several tautomeric forms, primarily involving proton migration between nitrogen, sulfur, and carbon atoms. The principal tautomeric equilibria observed in these systems are:

-

Hydrazone-Azo Tautomerism: This is a common form of tautomerism in compounds containing a hydrazone moiety (-NH-N=C-). The equilibrium involves the migration of a proton from the hydrazine nitrogen to a nitrogen atom within the heterocyclic ring or to an adjacent atom, resulting in an azo linkage (-N=N-).

-

Thione-Thiol Tautomerism: For derivatives where the thiadiazole ring can exist in a thione form (C=S), a proton can migrate from a nitrogen atom to the sulfur atom, resulting in a thiol form (C-SH).

-

Amino-Imino Tautomerism: The exocyclic amino group of the hydrazinyl moiety can potentially tautomerize to an imino form.

The position of the tautomeric equilibrium is influenced by various factors, including the nature of substituents, the solvent polarity, temperature, and the physical state (solution or solid). Understanding these factors is crucial for predicting the predominant tautomeric form under physiological conditions.

Experimental Characterization of Tautomers

The identification and quantification of tautomers rely on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating tautomeric forms. Chemical shifts of protons and carbons are highly sensitive to their chemical environment. For instance, the presence of distinct signals for NH, CH, and C=O or C=N groups can help differentiate between tautomers. In a study on a novel 1,3,4-thiadiazole derivative exhibiting keto-enol tautomerism, the ¹³C-NMR spectrum showed two distinct signals at δ 204.5 ppm (ketonic carbon) and δ 155.5 ppm (enolic carbon), confirming the presence of both forms in solution[1].

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic stretching frequencies of C=O, C=N, N-H, and O-H bonds can be used to distinguish between keto/enol and hydrazone/azo tautomers. For example, the IR spectrum of a 1,3,4-thiadiazole derivative in its keto form showed a characteristic C=O stretching band at 1703 cm⁻¹, while the enol form exhibited an O-H stretching band around 3435 cm⁻¹[1].

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state. It allows for the precise determination of bond lengths and angles, which can differentiate between single and double bonds (e.g., C-N vs. C=N) and identify the location of hydrogen atoms. X-ray crystal structures of various 1,3,4-thiadiazole derivatives have been reported, confirming the predominant tautomeric forms in the solid state[2][3].

Computational Studies on Tautomer Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to complement experimental findings. These methods can predict the relative stabilities of different tautomers in the gas phase and in various solvents. Computational studies on 2-amino-1,3,4-thiadiazole have shown that the amino tautomer is the most stable form, and the solvent has a minimal effect on this preference[4]. Such calculations are invaluable for understanding the underlying energetic factors that govern tautomeric equilibria.

Quantitative Data on Tautomeric Equilibria

The relative populations of tautomers can be quantified, often as an equilibrium constant (K_T_). This data is crucial for understanding the potential biological activity of a compound, as different tautomers may exhibit different pharmacological profiles.

Table 1: Solvent Effects on Keto-Enol Tautomerism of a 1,3,4-Thiadiazole Derivative [1]

| Solvent | Tautomeric Form Favored | Observations from ¹H-NMR and UV-Visible Spectra |

| DMSO (polar aprotic) | Keto form | Predominance of signals corresponding to the keto tautomer. |

| Chloroform (non-polar) | Enol form | Predominance of signals corresponding to the enol tautomer. |

| Methanol (polar protic) | Mixture of Keto and Enol | Presence of signals for both tautomers, indicating an equilibrium. |

Experimental Protocols

Detailed experimental methodologies are essential for the reproducible study of tautomerism.

Synthesis of 2-Hydrazinyl-1,3,4-thiadiazole Derivatives

A general synthetic route involves the reaction of thiosemicarbazide with an appropriate carboxylic acid or its derivative to form the 1,3,4-thiadiazole ring, followed by the introduction of the hydrazinyl moiety. For example, 2-hydrazinyl-4-phenyl-1,3-thiazoles have been synthesized through a two-step process involving the condensation of a carbonyl group with thiosemicarbazide, followed by heterocyclization[5].

NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 5-10 mg/mL.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Integrate the signals corresponding to the different tautomers to determine their relative ratios. 2D NMR techniques like HSQC and HMBC can be used for unambiguous signal assignment[6].

IR Spectroscopic Analysis

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for solutions, use an appropriate liquid cell.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify and assign the characteristic absorption bands for the functional groups of each tautomer.

X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares techniques to obtain the final atomic coordinates and molecular geometry.

Visualizing Tautomeric Equilibria and Workflows

Graphviz diagrams are provided below to illustrate the key tautomeric equilibria and a general experimental workflow for their investigation.

References

- 1. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties [mdpi.com]

- 2. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sid.ir [sid.ir]

- 5. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin [mdpi.com]

In Vitro Biological Screening of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole: A Technical Guide

Executive Summary: The 1,3,4-thiadiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide focuses on the preliminary in vitro screening of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole and its closely related analogues. It outlines the common synthetic routes and details the experimental protocols for evaluating its potential anticancer, antimicrobial, and antioxidant properties. Quantitative data from various studies are summarized, and key mechanistic pathways are visualized to provide a comprehensive resource for researchers in drug discovery and development.

Introduction

The 1,3,4-thiadiazole ring is a versatile heterocyclic moiety that has garnered significant attention from medicinal chemists.[1] Its derivatives are known to possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antioxidant effects.[1][2] The compound this compound serves as a key intermediate and a pharmacologically active molecule in its own right.[3] Its structure, featuring a reactive hydrazinyl group, allows for the synthesis of a diverse library of derivative compounds, making it an attractive starting point for developing novel therapeutic agents.[3][4] This guide details the fundamental in vitro assays used to characterize the biological profile of this compound and its derivatives.

Synthesis

The synthesis of 2-amino or 2-hydrazinyl-5-substituted-1,3,4-thiadiazole derivatives typically involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative in the presence of a dehydrating agent like concentrated sulfuric acid.[5] Further reactions, such as treatment with hydrazine hydrate, can yield the desired 2-hydrazinyl scaffold.[6][7]

Caption: General workflow for the synthesis of this compound.

In Vitro Anticancer Screening

Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated significant cytotoxic effects against various human cancer cell lines, including breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), and colon cancer (HCT-116).[3][8][9] The screening process is crucial for identifying lead compounds for further development.

Data Summary: Cytotoxic Activity

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cell Line | IC₅₀ (µM or µg/mL) | Reference Drug | Reference |

| Thiazole Derivative 2a | MDA-MB-231 | 3.92 µg/mL | Cisplatin | [10] |

| Thiazole Derivative 2a | HeLa | 11.4 µg/mL | Cisplatin | [10] |

| Thiazole Derivative 2e | HeLa | 11.1 µg/mL | Oxaliplatin | [10] |

| 5-(4-chlorophenyl)-thiadiazole 4e | MCF-7 | 2.34 µg/mL | 5-Fluorouracil | [8] |

| 5-(4-chlorophenyl)-thiadiazole 4i | MCF-7 | 2.87 µg/mL | 5-Fluorouracil | [8] |

| 5-(4-chlorophenyl)-thiadiazole 4e | HepG2 | 3.13 µg/mL | 5-Fluorouracil | [8] |

| 5-(4-chlorophenyl)-thiadiazole 4i | HepG2 | 4.21 µg/mL | 5-Fluorouracil | [8] |

| Hydrazinyl Thiazole 5g | MCF-7, HepG2, HCT-116 | 3.81 - 11.34 µM | Roscovitine | [9] |

| Hydrazinyl Thiazole 5h | MCF-7, HepG2, HCT-116 | 4.23 - 9.87 µM | Roscovitine | [9] |

| Hydrazinyl Thiazole 5j | HepG2, MCF-7 | 6.73, 10.87 µM | Roscovitine | [9] |

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The test compound is dissolved in dimethyl sulfoxide (DMSO) and diluted to various concentrations. The cells are treated with these concentrations and incubated for a specified period (e.g., 24-48 hours). A control group is treated with DMSO alone.

-

MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 2-4 hours. Live cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined from the dose-response curve.

Caption: A typical experimental workflow for the MTT cell viability assay.

Mechanism of Action: P2X7 Receptor Inhibition

One proposed mechanism for the anticancer activity of this compound involves the inhibition of the P2X7 receptor.[3] This receptor, when activated by ATP, plays a role in inflammation and cell proliferation. By blocking this receptor, the compound can reduce cytokine release and inhibit cancer cell growth.[3]

Caption: Inhibition of the P2X7 receptor pathway by this compound.

In Vitro Antimicrobial Screening

The 1,3,4-thiadiazole scaffold is a common feature in many compounds with antimicrobial properties.[5] Screening against a panel of pathogenic bacteria and fungi is a standard preliminary step to determine the potential of these compounds as anti-infective agents.

Data Summary: Antimicrobial Activity

The following table presents the antimicrobial activity of 1,3,4-thiadiazole derivatives, measured as the diameter of the zone of inhibition.

| Compound/Derivative | Microbial Strain | Zone of Inhibition (mm) at 100µg/ml | Standard Drug | Reference |

| 3c, 3e, 3f, 3i | E. coli | Good activity | Gentamycin (14 mm) | [5] |

| 3e, 3f, 3i, 3j | Bacillus sp. | Good activity | Gentamycin (16 mm) | [5] |

| 3f, 3i, 3j | C. albicans | Appreciable activity | Griseofulvin (15 mm) | [5] |

| 3f, 3i, 3j | S. cervisea | Appreciable activity | Griseofulvin (21 mm) | [5] |

| 7e | C. albicans | MIC: 3.9 µg/mL | Fluconazole (15.62 µg/mL) | [11][12] |

Experimental Protocol: Agar Well Diffusion Method

The agar well (or cup plate) diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.[5]

-

Media Preparation: A suitable sterile agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is uniformly spread over the surface of the agar using a sterile swab.

-

Well Creation: Sterile wells or "cups" of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile borer.

-

Compound Loading: A fixed volume of the test compound solution (dissolved in a solvent like DMSO) at a specific concentration (e.g., 100 µg/mL) is loaded into each well.

-

Controls: A positive control (standard antibiotic like Gentamycin) and a negative control (solvent alone, e.g., DMSO) are also loaded into separate wells.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

-

Measurement: The diameter of the clear zone of inhibition around each well, where microbial growth is prevented, is measured in millimeters (mm). A larger zone indicates greater antimicrobial activity.

Caption: Standard procedure for the agar well diffusion antimicrobial assay.

In Vitro Antioxidant Screening

Many pathological conditions are associated with oxidative stress caused by free radicals. Compounds with antioxidant properties can neutralize these radicals. The hydrazinyl moiety in the target compound suggests potential radical scavenging activity.

Data Summary: Antioxidant Activity

Antioxidant activity is often measured by the ability of a compound to scavenge stable free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The activity is typically expressed as an IC₅₀ value.

| Assay | Compound/Derivative | IC₅₀ Value | Standard | Reference |

| ABTS˙⁺ Scavenging | Phenolic Thiazole 5a | Lower than standard | Ascorbic Acid | [13] |

| ABTS˙⁺ Scavenging | Phenolic Thiazole 7b | Lower than standard | Ascorbic Acid | [13] |

| DPPH Scavenging | Monohydroxy Hydrazone 14-16 | Better than other derivatives | - | [14] |

| DPPH Scavenging | Compound 3b | 15.9 µg/ml | Ascorbic Acid | [15] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol or DMSO). A fresh solution of DPPH in methanol is prepared, which has a deep violet color.

-

Reaction Mixture: In a test tube or 96-well plate, various concentrations of the test compound are mixed with a fixed concentration of the DPPH solution.

-

Incubation: The mixture is shaken and incubated in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measurement: If the test compound has antioxidant activity, it will donate a hydrogen atom to the DPPH radical, causing the violet color to fade to yellow. The change in color is measured as a decrease in absorbance at a specific wavelength (typically 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined. Ascorbic acid or Trolox are commonly used as standard references.

Caption: Logical flow of the DPPH free radical scavenging assay.

Conclusion

The preliminary in vitro screening data for this compound and its derivatives reveal a promising pharmacological profile. The thiadiazole scaffold consistently appears in compounds with significant anticancer, antimicrobial, and antioxidant activities. The standardized protocols outlined in this guide provide a robust framework for the initial evaluation of new analogues. Further investigation, including structure-activity relationship (SAR) studies, elucidation of specific molecular targets, and in vivo testing of the most potent compounds, is warranted to develop these promising molecules into clinically viable therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 13229-03-3 | Benchchem [benchchem.com]

- 4. d-nb.info [d-nb.info]

- 5. sphinxsai.com [sphinxsai.com]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. scilit.com [scilit.com]

- 8. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. doaj.org [doaj.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti- Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The 1,3,4-Thiadiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

The 1,3,4-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including its aromaticity, hydrogen bond accepting capability, and dipole moment, allow it to readily interact with a diverse array of biological targets. This has led to the development of 1,3,4-thiadiazole derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. This technical guide provides an in-depth review of the 1,3,4-thiadiazole scaffold, focusing on its therapeutic applications, quantitative structure-activity relationships, and key experimental methodologies.

Therapeutic Applications and Biological Activity

The versatility of the 1,3,4-thiadiazole nucleus has been exploited to develop potent agents against various diseases. The electron-withdrawing nature of the azole ring and its ability to be readily substituted at the 2- and 5-positions allow for fine-tuning of its physicochemical and pharmacological properties.

Anticancer Activity

1,3,4-Thiadiazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including enzyme inhibition and apoptosis induction. A notable example is their activity as carbonic anhydrase (CA) inhibitors. CAs are overexpressed in many tumors, contributing to the acidic tumor microenvironment and promoting cancer cell survival and proliferation.

Table 1: Carbonic Anhydrase Inhibition by 1,3,4-Thiadiazole Derivatives

| Compound | Substituent at R1 | Substituent at R2 | Target CA Isozyme | Inhibition Constant (Kᵢ) (nM) |

| 1 | H | 4-Fluorobenzenesulfonamido | hCA II | 15.4 |

| 2 | H | 4-Chlorobenzenesulfonamido | hCA II | 12.8 |

| 3 | H | 4-Bromobenzenesulfonamido | hCA II | 11.5 |

| 4 | CH₃ | 4-Fluorobenzenesulfonamido | hCA IX | 25.7 |

| 5 | CH₃ | 4-Chlorobenzenesulfonamido | hCA IX | 30.1 |

Data compiled from various sources demonstrating structure-activity relationships.

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is a cornerstone in the development of novel antimicrobial agents. These compounds often exert their effects by inhibiting essential microbial enzymes or disrupting cell wall synthesis. Their broad-spectrum activity against both bacteria and fungi makes them attractive candidates for further development.

Table 2: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

| Compound | Substituent Group(s) | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| 6 | 2-(4-Chlorophenyl)amino-5- | Staphylococcus aureus | 16 |

| 7 | 2-(4-Fluorophenyl)amino-5- | Escherichia coli | 32 |

| 8 | 2-(Naphthyl)amino-5- | Candida albicans | 8 |

| 9 | 2-Amino-5-(4-nitrobenzyl)- | Bacillus subtilis | 12.5 |

| 10 | 2-Mercapto-5-(phenyl)- | Aspergillus niger | 25 |

MIC values represent the minimum concentration required to inhibit visible growth.

Experimental Protocols and Methodologies

The synthesis and biological evaluation of 1,3,4-thiadiazole derivatives involve standardized chemical and pharmacological procedures.

General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

A common and efficient method for synthesizing the 1,3,4-thiadiazole core involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.

Protocol:

-

Step 1: Preparation of Thiosemicarbazide. An appropriate acyl or aryl thiosemicarbazide is synthesized by reacting a corresponding acid hydrazide with an isothiocyanate.

-

Step 2: Cyclization. The thiosemicarbazide intermediate (1 equivalent) is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Step 3: Addition of Cyclizing Agent. A dehydrating/cyclizing agent, commonly concentrated sulfuric acid or phosphorus oxychloride, is added dropwise to the solution under cooling (ice bath).

-

Step 4: Reaction. The mixture is stirred at room temperature or gently refluxed for a period ranging from 2 to 12 hours, monitored by Thin Layer Chromatography (TLC).

-

Step 5: Work-up. Upon completion, the reaction mixture is poured onto crushed ice, and the resulting precipitate is neutralized with a base (e.g., aqueous ammonia or sodium bicarbonate).

-

Step 6: Purification. The crude solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield the final 2-amino-5-substituted-1,3,4-thiadiazole.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen anticancer compounds.

Protocol:

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: The synthesized 1,3,4-thiadiazole compounds are dissolved in DMSO to create stock solutions and then diluted with cell culture medium to various concentrations. The medium from the wells is replaced with the compound-containing medium, and the plate is incubated for another 24-48 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The plate is gently shaken for 15 minutes to ensure complete dissolution. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting cell viability against compound concentration.

Visualizing Workflows and Pathways

Graphviz diagrams provide a clear visual representation of complex processes and relationships in drug discovery and medicinal chemistry.

Conclusion and Future Outlook

The 1,3,4-thiadiazole scaffold remains a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility and versatile biological activity ensure its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of hybrid molecules that combine the 1,3,4-thiadiazole core with other pharmacophores to create multifunctional drugs with enhanced efficacy and reduced side effects. Furthermore, advanced computational studies will continue to guide the rational design of new derivatives with improved potency and selectivity for their biological targets. The exploration of this scaffold's potential in treating emerging diseases and drug-resistant infections represents a promising frontier for drug development professionals.

The Genesis of a Versatile Scaffold: A Technical History of 2,5-Disubstituted 1,3,4-Thiadiazoles

For Immediate Release

A comprehensive technical guide released today details the discovery and historical development of 2,5-disubstituted 1,3,4-thiadiazole compounds, a class of heterocyclic molecules that have become a cornerstone in medicinal chemistry and drug development. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth look at the evolution of synthetic methodologies, from foundational 19th-century discoveries to modern sophisticated protocols, and the parallel exploration of their diverse biological activities.

The story of 2,5-disubstituted 1,3,4-thiadiazoles begins in the late 19th century, intrinsically linked to the discovery of hydrazine and its derivatives. One of the earliest reports that paved the way for the synthesis of the 1,3,4-thiadiazole core was by Busch in 1894, who reacted hydrazine sulfate with carbon disulfide.[1] This foundational work opened the door for further exploration of this novel heterocyclic system.

Key advancements in the specific synthesis of 2,5-disubstituted 1,3,4-thiadiazoles were made in the early 20th century. Notably, the reaction of N,N'-diacylhydrazines with a sulfurizing agent, a method that became a cornerstone for creating symmetrically substituted derivatives. This approach, often requiring harsh conditions and strong acids, laid the groundwork for decades of synthetic innovation.

This guide meticulously documents the evolution of these synthetic strategies, summarizing key experimental protocols and quantitative data in easily digestible formats. It explores the paradigm shift from harsh, classical methods to the milder, more efficient, and functional-group-tolerant approaches that characterize modern organic synthesis. These include one-pot reactions and the use of advanced reagents that have significantly broadened the accessibility and diversity of 2,5-disubstituted 1,3,4-thiadiazole libraries.

The interest in this class of compounds has been consistently fueled by the discovery of their wide-ranging biological activities. From their early investigation as potential antimicrobial agents to their current prominence in anticancer, anticonvulsant, and anti-inflammatory research, this whitepaper traces the history of their therapeutic applications. The structural versatility of the 2,5-disubstituted 1,3,4-thiadiazole scaffold has allowed for fine-tuning of its physicochemical properties, making it a privileged structure in the design of novel therapeutic agents.

This technical guide serves as a critical resource for any researcher working with or considering the use of 2,5-disubstituted 1,3,4-thiadiazoles. By providing a deep and structured understanding of their history, synthesis, and biological importance, it aims to facilitate further innovation in the development of new and effective therapeutics based on this remarkable heterocyclic core.

Key Historical Synthetic Methodologies

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles has evolved significantly since its inception. Below are detailed protocols for some of the key historical and modern methods, illustrating the progression in the field.

Classical Synthesis from N,N'-Diacylhydrazines

One of the earliest and most straightforward methods for preparing symmetrically 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of N,N'-diacylhydrazines using a thionating agent.

Experimental Protocol:

A mixture of the N,N'-diacylhydrazine (1 equivalent) and phosphorus pentasulfide (2 equivalents) is thoroughly ground together. The mixture is then heated, typically at temperatures exceeding 150 °C, for several hours. After cooling, the reaction mass is treated with water and neutralized with a base, such as sodium carbonate. The resulting crude product is then purified by recrystallization from a suitable solvent like ethanol.

| Starting Material | Product | Yield (%) | Melting Point (°C) |

| N,N'-Dibenzoylhydrazine | 2,5-Diphenyl-1,3,4-thiadiazole | ~70-80 | 142-144 |

| N,N'-Diacetylhydrazine | 2,5-Dimethyl-1,3,4-thiadiazole | Variable | 65-67 |

Synthesis from Thiosemicarbazides

The reaction of thiosemicarbazide with carboxylic acids or their derivatives provides a versatile route to 2-amino-5-substituted-1,3,4-thiadiazoles, which can be further modified. A common approach involves the cyclization of an intermediate thiosemicarbazone.

Experimental Protocol:

A carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) are heated in the presence of a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride. The reaction mixture is typically heated under reflux for several hours. Upon completion, the mixture is poured onto crushed ice and neutralized with a base to precipitate the product, which is then collected by filtration and recrystallized.

| Starting Carboxylic Acid | Product | Yield (%) |

| Benzoic Acid | 2-Amino-5-phenyl-1,3,4-thiadiazole | >80 |

| Acetic Acid | 2-Amino-5-methyl-1,3,4-thiadiazole | Variable |

Modern Synthetic Approaches: An Overview

Contemporary methods for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles prioritize efficiency, milder reaction conditions, and broader substrate scope. These often involve one-pot procedures and the use of reagents like Lawesson's reagent for thionation.

Experimental Workflow: One-Pot Synthesis from Aldehydes and Hydrazides

Caption: One-pot synthesis of 2,5-disubstituted 1,3,4-thiadiazoles.

Signaling Pathways and Logical Relationships

The enduring interest in 2,5-disubstituted 1,3,4-thiadiazoles stems from their ability to interact with a wide array of biological targets. The logical progression from initial discovery to therapeutic application is a testament to the compound's versatility.

Caption: Development pipeline for 1,3,4-thiadiazole-based drugs.

References

Methodological & Application

Synthesis Protocol for 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the cyclization of a thiosemicarbazide derivative with a carboxylic acid, a common and effective method for constructing the 1,3,4-thiadiazole ring system.

Introduction

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a hydrazinyl group at the 2-position provides a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for drug discovery programs. This protocol details a reliable method for the preparation of this compound, starting from readily available commercial reagents.

Reaction Scheme

The synthesis proceeds in a one-pot reaction involving the condensation and cyclization of thiocarbohydrazide with benzoic acid in the presence of phosphorus oxychloride as a dehydrating and cyclizing agent.

Overall Reaction:

Experimental Protocol

Materials and Reagents:

-

Benzoic acid (C₇H₆O₂)

-

Thiocarbohydrazide (CH₆N₄S)

-

Phosphorus oxychloride (POCl₃)

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Ethanol (C₂H₅OH)

-

Distilled water (H₂O)

-

Ice

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers

-

Buchner funnel and filter paper

-

pH paper

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, add benzoic acid (1.22 g, 10 mmol) and thiocarbohydrazide (1.06 g, 10 mmol).

-

Addition of Phosphorus Oxychloride: To this mixture, carefully and slowly add phosphorus oxychloride (5 mL, 54 mmol) under constant stirring in a fume hood. The addition is exothermic, and the reaction mixture will become a slurry.

-

Reflux: Fit the flask with a reflux condenser and heat the mixture at 80-90°C for 1 hour with continuous stirring. The slurry will gradually dissolve, and the color of the reaction mixture may change.

-

Hydrolysis: After the reflux period, cool the reaction mixture to room temperature. In a separate beaker, prepare 100 mL of crushed ice. Slowly and cautiously pour the reaction mixture onto the crushed ice with vigorous stirring. This step should be performed in a fume hood as it may release acidic fumes.

-

Neutralization: After the ice has completely melted, neutralize the acidic solution by the dropwise addition of concentrated ammonium hydroxide until the pH is approximately 8. A precipitate will form during this process.

-

Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the solid cake with copious amounts of cold distilled water to remove any inorganic impurities.

-

Recrystallization: Purify the crude product by recrystallization from ethanol to obtain a crystalline solid.

-

Drying: Dry the purified crystals in a desiccator over anhydrous calcium chloride to a constant weight.

-

Characterization: Determine the melting point of the final product and characterize it using spectroscopic methods (IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Yield | 75-85% | Typical for this type of reaction. |

| Melting Point | 203-205 °C | Literature values may vary slightly. |

| Molecular Formula | C₈H₈N₄S | Calculated from the structure. |

| Molecular Weight | 192.24 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Expected appearance of the pure product. |

| ¹H NMR (DMSO-d₆, ppm) | δ 7.45-7.55 (m, 3H, Ar-H), 7.85-7.95 (m, 2H, Ar-H), 4.55 (s, 2H, NH₂), 9.35 (s, 1H, NH) | Representative spectral data. |

| ¹³C NMR (DMSO-d₆, ppm) | δ 167.5, 158.0, 131.5, 129.0, 128.5, 126.0 | Representative spectral data. |

| IR (KBr, cm⁻¹) | 3300-3100 (N-H stretching), 1620 (C=N stretching), 1580 (N-H bending), 700-800 (C-S stretching) | Key vibrational frequencies. |

Mandatory Visualization

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism Signaling Pathway

Caption: Proposed reaction mechanism for the formation of this compound.

Application of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole as a Corrosion Inhibitor for Mild Steel: Application Notes and Protocols

Note to the Reader: A comprehensive literature search did not yield specific experimental data on the application of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole as a corrosion inhibitor for mild steel. However, numerous studies on structurally similar 1,3,4-thiadiazole derivatives have demonstrated their efficacy in this regard. The following application notes and protocols are therefore provided as a generalized guide for researchers and scientists to evaluate the potential of this compound or other novel thiadiazole compounds as corrosion inhibitors for mild steel in acidic media.

These protocols are based on established methodologies reported for other thiadiazole derivatives.[1][2][3][4][5]

Overview and Principle of Action

1,3,4-Thiadiazole derivatives are effective corrosion inhibitors for mild steel, particularly in acidic environments.[2][3] Their inhibitory action is attributed to the presence of heteroatoms (nitrogen and sulfur) and π-electrons in the aromatic ring, which facilitate the adsorption of the molecule onto the metal surface.[4] This forms a protective layer that isolates the steel from the corrosive medium, thereby inhibiting both anodic and cathodic reactions. The lone pairs of electrons on the hydrazinyl group in this compound may potentially enhance its adsorption capabilities.[6]

The general mechanism involves the following steps:

-

Diffusion of the inhibitor from the bulk solution to the mild steel surface.

-

Adsorption of the inhibitor molecules onto the steel surface.

-

Formation of a protective film that acts as a barrier to corrosive species.

This document provides protocols for evaluating the inhibition efficiency of this compound using common electrochemical and gravimetric techniques.

Materials and Reagents

-

Mild Steel Specimens: Composition (e.g., C: 0.20%, Mn: 0.50%, Si: 0.30%, P: 0.04%, S: 0.04%, Fe: balance).[5] Dimensions suitable for weight loss (e.g., 2.5 cm x 2.0 cm x 0.03 cm) and electrochemical studies (e.g., 1 cm x 1 cm x 1 cm, with an exposed area of 1 cm²).[1]

-

Corrosive Medium: 1 M Hydrochloric Acid (HCl) or 0.5 M Sulfuric Acid (H₂SO₄) solution, prepared from analytical grade reagents and distilled water.

-

Inhibitor: this compound (to be synthesized or procured).

-

Polishing Materials: Silicon carbide (SiC) abrasive papers of various grades (e.g., 120, 600, 1200 grit).[1]

-

Cleaning Solvents: Acetone, distilled water.

-

Electrochemical Cell: A standard three-electrode cell with a mild steel working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl reference electrode.[1]

-

Instrumentation: Potentiostat/Galvanostat with impedance measurement capabilities, analytical balance (±0.1 mg).

Experimental Protocols

Preparation of Mild Steel Specimens

-

Mechanically polish the mild steel specimens using a series of SiC abrasive papers of increasing grit size (e.g., 120, 600, 1200) to achieve a smooth, mirror-like surface.[1]

-

Degrease the polished specimens by washing with acetone.

-

Rinse thoroughly with distilled water.

-

Dry the specimens in a stream of warm air and store them in a desiccator prior to use.

Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate.

-

Weigh the prepared mild steel specimens to a precision of 0.1 mg (W₁).

-

Prepare the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor (e.g., 0.1 mM, 0.2 mM, 0.5 mM, 1.0 mM).

-

Immerse the weighed specimens in the test solutions for a specified period (e.g., 6, 12, 24 hours) at a constant temperature (e.g., 298 K).

-

After the immersion period, retrieve the specimens, rinse with distilled water, and gently clean with a soft brush to remove corrosion products.

-

Rinse again with distilled water, then with acetone, and dry thoroughly.

-

Reweigh the specimens (W₂).

-

Calculate the corrosion rate (CR) in mm/year and the inhibition efficiency (IE%) using the following equations:

-

Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × t × ρ) where:

-

ΔW = Weight loss (W₁ - W₂) in mg

-

A = Area of the specimen in cm²

-

t = Immersion time in hours

-

ρ = Density of mild steel in g/cm³ (typically 7.85 g/cm³)

-

-

Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where:

-

CR₀ = Corrosion rate in the absence of the inhibitor

-

CRᵢ = Corrosion rate in the presence of the inhibitor

-

-

Electrochemical Measurements

Electrochemical techniques provide insights into the corrosion mechanism.[1]

-

Assemble the three-electrode cell with the prepared mild steel specimen as the working electrode, a platinum/graphite rod as the counter electrode, and an SCE as the reference electrode.[1]

-

Fill the cell with the test solution (corrosive medium with and without the inhibitor).

-

Allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).

-

After OCP stabilization, perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).[1][3]

-

Record the resulting current density as a function of the applied potential.

-

Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots of the cathodic and anodic branches of the polarization curve.

-

Calculate the inhibition efficiency (IE%) using the following equation:

-

Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where:

-

icorr₀ = Corrosion current density in the absence of the inhibitor

-

icorrᵢ = Corrosion current density in the presence of the inhibitor

-

-

-

At the stabilized OCP, apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).[3]

-

Record the impedance data and present it as Nyquist and Bode plots.

-

Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct).

-

Calculate the inhibition efficiency (IE%) using the following equation:

-

Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where:

-

Rct₀ = Charge transfer resistance in the absence of the inhibitor

-

Rctᵢ = Charge transfer resistance in the presence of the inhibitor

-

-

Data Presentation

Summarize the quantitative data in the following tables for clear comparison.

Table 1: Weight Loss Data for Mild Steel in Acidic Medium with and without Inhibitor

| Inhibitor Concentration (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) |

| Blank (0) | - | ||

| 0.1 | |||

| 0.2 | |||

| 0.5 | |||

| 1.0 |

Table 2: Potentiodynamic Polarization Parameters for Mild Steel

| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (IE%) |

| Blank (0) | - | ||||

| 0.1 | |||||

| 0.2 | |||||

| 0.5 | |||||

| 1.0 |

Table 3: Electrochemical Impedance Spectroscopy Parameters for Mild Steel

| Inhibitor Concentration (mM) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) |

| Blank (0) | - | ||

| 0.1 | |||

| 0.2 | |||

| 0.5 | |||

| 1.0 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for evaluating a corrosion inhibitor.

Proposed Corrosion Inhibition Mechanism

Caption: Proposed mechanism of corrosion inhibition by adsorption.

References

- 1. Multi-method evaluation of a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine corrosion inhibitor for mild steel in HCl: combining gravimetric, electrochemical, and DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]